molecular formula C16H15N3O4S B3899914 N-(2-NITROPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE

N-(2-NITROPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE

Cat. No.: B3899914
M. Wt: 345.4 g/mol
InChI Key: ACEXCQAWDLWJNK-UHFFFAOYSA-N
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Description

N-(2-NITROPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE is a complex organic compound that features a nitrophenyl group, a phenylcarbamoyl group, and a sulfanylacetamide moiety

Properties

IUPAC Name

2-[2-(2-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-15(17-12-6-2-1-3-7-12)10-24-11-16(21)18-13-8-4-5-9-14(13)19(22)23/h1-9H,10-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEXCQAWDLWJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-NITROPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Carbamoylation: Formation of the phenylcarbamoyl group.

    Thioether Formation: Introduction of the sulfanyl group.

    Amidation: Formation of the acetamide moiety.

Each step would require specific reagents and conditions, such as acids, bases, solvents, and catalysts, under controlled temperatures and pressures.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-NITROPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an aniline derivative, while oxidation of the sulfanyl group would produce a sulfoxide or sulfone.

Scientific Research Applications

N-(2-NITROPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific application. For medicinal purposes, it might interact with specific molecular targets, such as enzymes or receptors, affecting biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Nitrophenyl)acetamide: Lacks the sulfanyl and phenylcarbamoyl groups.

    2-(Phenylcarbamoylmethylthio)acetamide: Lacks the nitrophenyl group.

    N-(2-Nitrophenyl)-2-(methylthio)acetamide: Similar structure but with a methylthio group instead of phenylcarbamoyl.

Uniqueness

N-(2-NITROPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE’s unique combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-NITROPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE
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N-(2-NITROPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE

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